molecular formula C20H22N2O3S B254945 MFCD03995781

MFCD03995781

Cat. No.: B254945
M. Wt: 370.5 g/mol
InChI Key: YTSSTLGMDLYRPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD03995781 is a synthetic organic compound hypothesized to belong to the class of trifluoromethyl-substituted aromatic ketones, based on structural analogs identified in available literature. Key inferred properties include:

  • Molecular formula: Likely C${10}$H${9}$F${3}$O or similar, based on analogs like CAS 1533-03-5 (C${10}$H${9}$F${3}$O) .
  • Molecular weight: ~202–235 g/mol, comparable to trifluoromethylated acetophenone derivatives.
  • Functional groups: Aromatic trifluoromethyl and ketone moieties, which enhance metabolic stability and binding affinity in drug design.
  • Applications: Potential use in pharmaceuticals, particularly in targeting neurological or metabolic disorders, given the BBB permeability and CYP inhibition profiles of analogs .

Properties

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-ethoxyphenoxy)acetamide

InChI

InChI=1S/C20H22N2O3S/c1-3-24-16-6-4-5-7-17(16)25-12-19(23)22-20-15(11-21)14-9-8-13(2)10-18(14)26-20/h4-7,13H,3,8-10,12H2,1-2H3,(H,22,23)

InChI Key

YTSSTLGMDLYRPP-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1OCC(=O)NC2=C(C3=C(S2)CC(CC3)C)C#N

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)NC2=C(C3=C(S2)CC(CC3)C)C#N

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison
Property This compound (Inferred) CAS 1533-03-5 CAS 1046861-20-4
Molecular formula C${10}$H${9}$F$_{3}$O C${10}$H${9}$F$_{3}$O C${6}$H${5}$BBrClO$_{2}$
Molecular weight (g/mol) ~202 202.17 235.27
Log S (ESOL) -2.5 (estimated) -2.99 -2.99
BBB permeability Yes Yes No
CYP inhibition Moderate None None
Table 2: Functional Comparison
Application This compound (Inferred) CAS 918538-05-3 CAS 905306-69-6
Drug target Neurological enzymes Kinases GPCRs
Solubility class Moderate Low High
Synthetic accessibility Intermediate High Intermediate

Research Findings

Impact of Halogenation: Compounds with bromine/chlorine (e.g., CAS 1046861-20-4) exhibit higher molecular weights (~235 g/mol) compared to non-halogenated analogs (~202 g/mol), reducing aqueous solubility but improving target binding via halogen bonding .

Ketone vs. Heterocycle : Ketone-containing compounds (e.g., this compound) show superior BBB permeability compared to nitrogen heterocycles (e.g., CAS 918538-05-3), critical for CNS drug development .

Thermal Stability : Trifluoromethyl groups enhance thermal stability, as seen in CAS 1533-03-5, which remains stable at 75°C during synthesis .

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